molecular formula C14H17NO3 B597711 1-Boc-4-formylindoline CAS No. 1207194-48-6

1-Boc-4-formylindoline

Cat. No.: B597711
CAS No.: 1207194-48-6
M. Wt: 247.294
InChI Key: FEAIDQMPFVVRKA-UHFFFAOYSA-N
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Description

1-Boc-4-formylindoline, also known as tert-butyl 4-formyl-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is a derivative of indoline, a bicyclic heterocycle that is widely used in organic synthesis and medicinal chemistry.

Preparation Methods

1-Boc-4-formylindoline can be synthesized through various synthetic routes. One common method involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating and further steps to obtain the aldehyde . The reaction conditions typically involve ambient temperature for the initial condensation and elevated temperatures (around 190°C) for subsequent steps.

Chemical Reactions Analysis

1-Boc-4-formylindoline undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to strong oxidizing or reducing agents, and the major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-formylindoline has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new therapeutic agents, particularly those targeting neurological and oncological pathways.

    Industry: It is used in the production of fine chemicals and specialty materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Boc-4-formylindoline is primarily related to its ability to act as a versatile intermediate in organic synthesis. Its formyl group can undergo various chemical transformations, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.

Comparison with Similar Compounds

1-Boc-4-formylindoline can be compared with other indoline derivatives, such as:

    1-Boc-4-hydroxyindoline: This compound has a hydroxyl group instead of a formyl group, making it more reactive in certain types of chemical reactions.

    1-Boc-4-methylindoline: This compound has a methyl group instead of a formyl group, which affects its reactivity and applications in synthesis.

The uniqueness of this compound lies in its formyl group, which provides a versatile functional handle for further chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 4-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAIDQMPFVVRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693931
Record name tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207194-48-6
Record name tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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